molecular formula C22H26N2O5 B6570295 3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946257-69-8

3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6570295
CAS No.: 946257-69-8
M. Wt: 398.5 g/mol
InChI Key: UNJLBJCQMVITLK-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals, indicating potential biological activity. The molecule also contains a tetrahydroquinoline group, which is a heterocyclic compound that is often found in alkaloids .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the benzamide group. The methoxy groups could be introduced through a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The three methoxy groups on the benzene ring could potentially influence the reactivity and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could make the compound more lipophilic, which could influence its solubility and permeability .

Future Directions

Future research on this compound could involve studying its potential biological activity, given the presence of functional groups commonly found in active pharmaceutical ingredients. This could involve in vitro and in vivo testing .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-20(25)24-10-6-7-14-11-16(8-9-17(14)24)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJLBJCQMVITLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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